molecular formula C5H12ClNO2 B2735284 (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride CAS No. 1402855-09-7

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride

Cat. No.: B2735284
CAS No.: 1402855-09-7
M. Wt: 153.61
InChI Key: HISQDHHEVRZPBF-UJPDDDSFSA-N
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Description

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol hydrochloride is a chiral cyclopentane derivative featuring an amino group and two hydroxyl groups in a stereospecific arrangement. Its stereochemistry (1S,3R,4R) is critical for biological activity, as slight variations in configuration can alter binding affinity and metabolic stability.

Properties

IUPAC Name

(1S,3R,4R)-4-aminocyclopentane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISQDHHEVRZPBF-UJPDDDSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402855-09-7
Record name rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a cyclopentene derivative, followed by amination and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Pharmacological Studies

Metabotropic Glutamate Receptor Agonism
(1S,3R)-4-Aminocyclopentane-1,3-diol has been identified as an agonist for metabotropic glutamate receptors (mGluRs), specifically at the L-AP4 receptor sites. Research indicates that this compound can evoke similar physiological responses to other known mGluR agonists, suggesting a significant role in modulating synaptic transmission and neuronal excitability .

Neuroprotective Effects
Studies have demonstrated that (1S,3R)-4-Aminocyclopentane-1,3-diol can attenuate neuronal cell death induced by N-methyl-D-aspartate (NMDA). In vitro experiments showed that the compound reduces sustained calcium ion accumulation in cortical cultures exposed to NMDA, indicating potential neuroprotective properties against excitotoxicity .

Synthesis of Derivatives

The compound serves as a platform for synthesizing various derivatives with enhanced biological activity. For instance, researchers have utilized it to develop novel kinase inhibitors through asymmetric synthesis techniques . These derivatives are currently under investigation for their pharmacological profiles and potential therapeutic uses.

Structural Studies

Research involving the stereoselective synthesis of cyclopentane derivatives has highlighted the importance of (1S,3R)-4-Aminocyclopentane-1,3-diol in generating compounds with specific stereochemistry. This is crucial for understanding the structure-activity relationships in drug design .

Case Study 1: Neuroprotective Mechanisms

In a study examining the effects of (1S,3R)-4-Aminocyclopentane-1,3-diol on NMDA-induced excitotoxicity, researchers found that the compound significantly reduced cell death in primary cerebrocortical cultures. The protective mechanism was linked to a decrease in intracellular calcium levels, which was inhibited by pertussis toxin pretreatment, implicating G-protein coupled receptor pathways in its action .

Case Study 2: Synthesis of Kinase Inhibitors

A recent investigation focused on using (1S,3R)-4-Aminocyclopentane-1,3-diol as a starting material for synthesizing a library of kinase inhibitors. The study employed a one-pot deprotection strategy to yield various derivatives with promising inhibitory activity against specific kinases involved in cancer progression and other diseases .

Mechanism of Action

The mechanism of action of (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Molecular Weight logP Water Solubility Key Functional Groups
(1S,3R,4R)-4-Aminocyclopentane-1,3-diol HCl C₆H₁₂ClNO₃ 220497-88-1 183.63 -1.8 ~30 mg/mL 2× -OH, 1× -NH₂
(1R,2S,3R,5R)-Isomer C₆H₁₃NO₃·HCl 79200-57-0 183.63 -2.1 >50 mg/mL 1× -CH₂OH, 2× -OH, 1× -NH₂
(1S,2R,3S,4R)-Triol HCl C₅H₁₀ClNO₃ 956902-65-1 167.59 -2.5 >50 mg/mL 3× -OH, 1× -NH₂
Ethyl Cyclohexane Derivative C₁₀H₁₈ClNO₃ 1392745-67-3 235.71 0.5 <10 mg/mL 1× -COOEt, 1× -OH, 1× -NH₂

Biological Activity

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride is a chiral compound notable for its unique stereochemistry, which significantly influences its chemical and biological properties. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications and interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H11_{11}ClN\O2_2
  • CAS Number : 1402855-09-7

The compound's structure includes a cyclopentane ring with hydroxyl and amino functional groups that contribute to its reactivity and interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes. Its amino group allows for hydrogen bonding with active sites on enzymes, potentially altering their activity.
  • Receptor Binding : It may interact with various receptors, influencing signal transduction pathways. This interaction can modulate physiological responses in target cells.

Biological Activity

Research indicates that this compound has several biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system. Research shows that this compound can enhance GABAergic signaling, which may have implications for treating conditions like anxiety and epilepsy .
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties. The compound's ability to inhibit specific cellular pathways involved in tumor growth is under investigation .

Case Study 1: GABA Receptor Interaction

A study explored the interaction of this compound with GABA receptors in rat models. The findings indicated that the compound significantly increased chloride ion flux through GABA channels when administered at specific concentrations. This suggests a potentiation of GABAergic activity that could be beneficial in treating disorders characterized by reduced inhibitory signaling .

Case Study 2: Antitumor Effects

In vitro experiments demonstrated that this compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via modulation of apoptotic pathways involving caspases and Bcl-2 family proteins. These results warrant further exploration into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R,2S)-2-AminocyclopentanolStructureNeurotransmitter modulation
(1S,2R)-2-AminocyclopentanolStructureAntitumor properties

The unique stereochemistry of this compound differentiates it from similar compounds. Its specific interactions with biological targets may lead to distinct therapeutic profiles.

Q & A

Q. What are the established synthetic routes for (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride, and how do stereochemical outcomes influence yield?

The synthesis typically involves asymmetric catalytic methods or chiral pool strategies to achieve the desired (1S,3R,4R) configuration. For example, stereoselective cyclization of aminodiol precursors under acidic conditions can yield the cyclopentane core, followed by HCl salt formation to improve stability . Key challenges include controlling diastereomer formation; enantiomeric excess (ee) >95% is achievable using chiral auxiliaries like Evans’ oxazolidinones or enzymatic resolution .

Synthetic Step Key Parameters Yield Range
Cyclopentane ring closureTemperature (0–5°C), chiral catalyst loading (5–10 mol%)60–75%
Hydrochloride salt formationHCl gas in anhydrous ethanol, pH control (2–3)85–90%

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying stereochemistry. Coupling constants (e.g., J1,3J_{1,3} = 8–10 Hz in D2_2O) confirm cis-diol geometry .
  • X-ray Crystallography : Resolves absolute configuration ambiguities, especially when comparing to racemic mixtures .
  • HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to assess enantiopurity (ee >98% achievable) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in pH 4.0 buffer) compared to the free base. Stability studies (40°C/75% RH for 4 weeks) show <2% degradation, making it suitable for long-term biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data between enantiomers of this compound?

The (1S,3R,4R) enantiomer exhibits distinct binding affinity to bacterial ribosomes (Kd_d = 0.8 µM) compared to its (1R,3S,4S) counterpart (Kd_d = 12 µM), as shown in isothermal titration calorimetry (ITC) studies . Methodological standardization—such as using identical buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4) and eliminating trace metals—reduces variability in activity assays .

Q. How can computational modeling predict interactions of this compound with biological targets like kinases or transporters?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal hydrogen bonding between the 1,3-diol groups and conserved residues (e.g., Asp86 in kinase ATP-binding pockets). Free energy perturbation (FEP) calculations predict a 3.2 kcal/mol binding advantage over cyclohexane analogues .

Q. What are the challenges in interpreting 1^11H NMR spectra of this compound in polar solvents, and how are they mitigated?

Signal broadening in D2_2O due to dynamic proton exchange is common. Strategies include:

  • Using low-temperature NMR (4°C) to slow exchange rates.
  • Adding shift reagents (e.g., YbCl3_3) to resolve overlapping diol peaks .
Proton δ (ppm) in D2_2O Multiplicity
C1-OH4.25dd (J = 6.5 Hz)
C3-OH4.18dd (J = 6.5 Hz)
C4-NH3+_3^+8.10br s

Q. How does the compound’s conformational flexibility affect its pharmacokinetic properties in vivo?

Ring puckering (envelope vs. twist-boat conformations) impacts membrane permeability. MD simulations show the envelope form dominates in lipid bilayers, correlating with higher Caco-2 permeability (Papp_{app} = 1.2 × 106^{-6} cm/s) compared to rigid bicyclic analogues .

Methodological Recommendations

  • Synthesis : Prioritize enzymatic resolution for scalable enantiopure production .
  • Characterization : Combine X-ray and NOESY NMR to unambiguously assign stereochemistry .
  • Biological Assays : Include racemic controls and standardized buffer systems to validate target specificity .

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